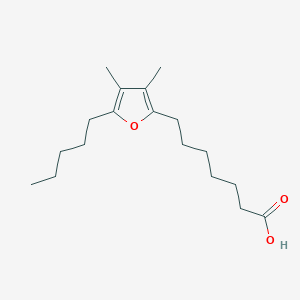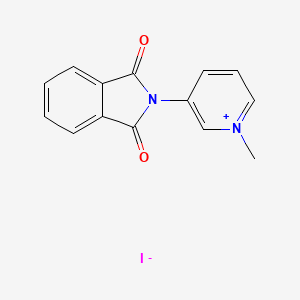
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of quaternary ammonium salts. This compound is characterized by the presence of a quaternary nitrogen atom bonded to three alkyl groups and one hydroxyalkyl group, with an iodide ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-diethyl-N-methylpropan-1-amine with iodomethane in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in an aqueous medium.
Major Products Formed
Oxidation: N,N-Diethyl-3-oxopropan-1-aminium iodide.
Reduction: N,N-Diethyl-3-hydroxy-N-methylpropan-1-amine.
Substitution: N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium chloride or bromide.
Applications De Recherche Scientifique
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. The compound also interacts with ion channels, affecting ion transport across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium chloride
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium bromide
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium sulfate
Uniqueness
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide is unique due to its iodide counterion, which imparts distinct physicochemical properties compared to its chloride and bromide counterparts. The iodide ion enhances the compound’s solubility in organic solvents and its effectiveness as a phase transfer catalyst.
Propriétés
Numéro CAS |
93245-79-5 |
|---|---|
Formule moléculaire |
C8H20INO |
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
diethyl-(3-hydroxypropyl)-methylazanium;iodide |
InChI |
InChI=1S/C8H20NO.HI/c1-4-9(3,5-2)7-6-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XNGDHKVIEJPCKS-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CCCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


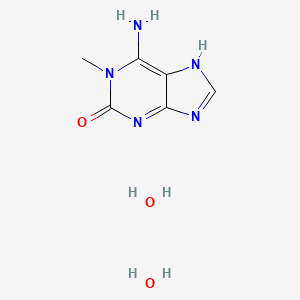
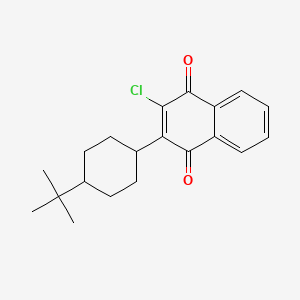
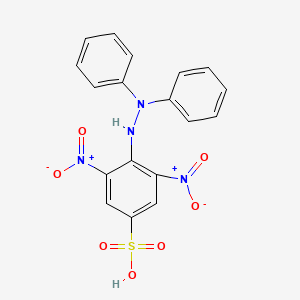
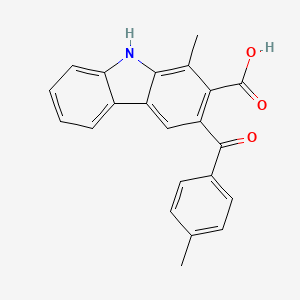
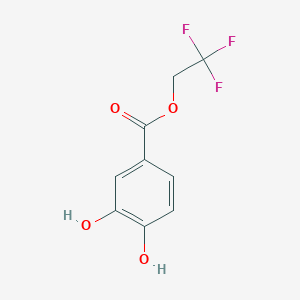
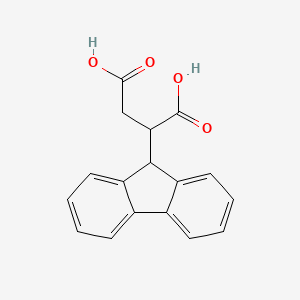
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

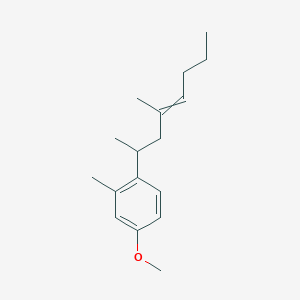
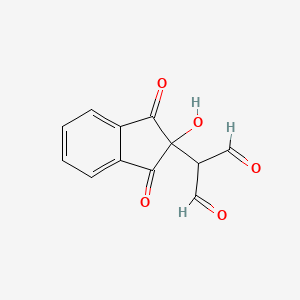

![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
